Cas no 1361566-67-7 (2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine)

2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine
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- Inchi: 1S/C17H8Cl4FN/c18-12-3-1-9(5-14(12)20)11-7-16(22)17(23-8-11)10-2-4-13(19)15(21)6-10/h1-8H
- InChI Key: ZXSKMCFDNKIGQD-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CN=C(C(=C1)F)C1C=CC(=C(C=1)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 399
- XLogP3: 6.8
- Topological Polar Surface Area: 12.9
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028897-500mg |
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine |
1361566-67-7 | 97% | 500mg |
$1,009.40 | 2022-04-03 | |
Alichem | A023028897-1g |
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine |
1361566-67-7 | 97% | 1g |
$1,780.80 | 2022-04-03 | |
Alichem | A023028897-250mg |
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine |
1361566-67-7 | 97% | 250mg |
$727.60 | 2022-04-03 |
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine
2,5-Bis(3,4-Dichlorophenyl)-3-Fluoropyridine: A Comprehensive Overview
2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine, also known by its CAS number 1361566-67-7, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.
The molecular structure of 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine consists of a pyridine ring substituted with two dichlorophenyl groups at the 2 and 5 positions and a fluorine atom at the 3 position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of novel materials with tailored electronic characteristics.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. Researchers have explored its potential in creating high-performance polymers and organic semiconductors. For instance, a study published in 2023 demonstrated that derivatives of 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine exhibit exceptional charge transport properties, making them suitable for next-generation electronic devices.
In addition to its role in materials science, this compound has also found applications in pharmaceutical research. Its unique electronic properties make it a candidate for drug design, particularly in the development of compounds targeting specific biological pathways. Recent findings suggest that derivatives of this compound may exhibit potential as inhibitors for certain enzymes involved in metabolic disorders.
The synthesis of 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to enhance yield and purity, ensuring that the compound is accessible for large-scale applications.
In terms of stability and reactivity, this compound demonstrates remarkable thermal stability under standard conditions. However, it exhibits reactivity towards certain nucleophilic agents, which can be harnessed for selective chemical transformations. Recent studies have explored its reactivity under various reaction conditions to develop novel synthetic routes for complex molecules.
The environmental impact of 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine has also been a topic of interest among researchers. Studies indicate that the compound undergoes biodegradation under specific environmental conditions, reducing its persistence in natural systems. This information is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 2,5-Bis(3,4-dichlorophenyl)-3-fluoropyridine, with its CAS number 1361566-67-7, represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research and development.
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